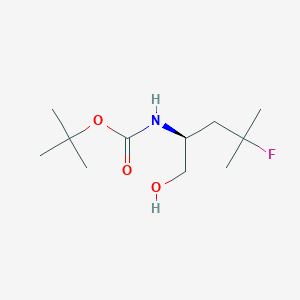
(S)-Tert-butyl (4-fluoro-1-hydroxy-4-methylpentan-2-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-Tert-butyl (4-fluoro-1-hydroxy-4-methylpentan-2-YL)carbamate is a useful research compound. Its molecular formula is C11H22FNO3 and its molecular weight is 235.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-Tert-butyl (4-fluoro-1-hydroxy-4-methylpentan-2-YL)carbamate, identified by its CAS number 1447616-09-2, is a compound of interest due to its potential biological activity, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular models, and implications for therapeutic applications.
- Molecular Formula : C11H22FNO3
- Molecular Weight : 235.30 g/mol
- Structure : The compound features a tert-butyl group attached to a fluorinated hydroxy-methylpentane structure, which is critical for its biological interactions.
Recent studies have highlighted that compounds similar to this compound exhibit significant inhibitory effects on both β-secretase and acetylcholinesterase. These enzymes are crucial in the pathogenesis of Alzheimer's disease due to their roles in amyloid-beta peptide aggregation and cholinergic neurotransmission.
Key Findings from Research
- Inhibition of β-secretase :
- Acetylcholinesterase Inhibition :
- Amyloid-Beta Aggregation :
Astrocyte Cell Viability
In vitro experiments using astrocyte cell cultures exposed to amyloid-beta (Aβ) peptides demonstrated that treatment with this compound significantly improved cell viability. Specifically:
- Cell Viability Results :
- Control group: 100% viability
- Aβ-treated group: 43.78% viability
- Aβ + Compound-treated group: 62.98% viability
These results indicate a protective effect against Aβ-induced cytotoxicity .
In Vivo Studies
In vivo studies utilizing a scopolamine-induced model of AD showed that while the compound reduced Aβ levels in the brain, it did not significantly outperform established treatments like galantamine. Notably:
- The compound exhibited similar effects on oxidative stress markers but lacked statistical significance compared to controls .
Comparative Data Table
| Activity Type | Measurement | Result |
|---|---|---|
| β-secretase Inhibition | IC50 | 15.4 nM |
| Acetylcholinesterase Inhibition | Ki | 0.17 μM |
| Amyloid-Beta Aggregation | % Inhibition at 100 μM | 85% |
| Astrocyte Cell Viability | % Viability | Aβ + Compound: 62.98% |
| In Vivo Aβ Reduction | Comparison with Galantamine | Not statistically significant |
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22FNO3/c1-10(2,3)16-9(15)13-8(7-14)6-11(4,5)12/h8,14H,6-7H2,1-5H3,(H,13,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKNFDYVRRJKJN-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(C)(C)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(C)(C)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














